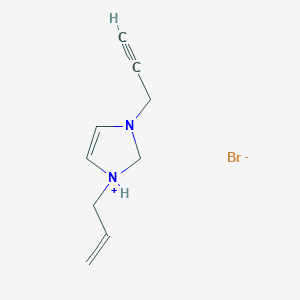
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts. This compound is characterized by the presence of both allyl and propargyl groups attached to the imidazolium ring. Imidazolium salts are known for their wide range of applications in various fields, including catalysis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-allyl-2,3-dihydro-1H-imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The allyl and propargyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using silver salts or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazole-4-carboxaldehyde.
Reduction: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazoline.
Substitution: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride, iodide, or acetate.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through its imidazolium core and functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Prop-2-en-1-yl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1-(Prop-2-en-1-yl)-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1-(Prop-2-yn-1-yl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness: 1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of both allyl and propargyl groups, which provide distinct reactivity and versatility in chemical transformations. This dual functionality allows for a broader range of applications compared to similar compounds with only one type of functional group.
Eigenschaften
CAS-Nummer |
675820-66-3 |
|---|---|
Molekularformel |
C9H13BrN2 |
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-prop-2-ynyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H12N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h1,4,7-8H,2,5-6,9H2;1H |
InChI-Schlüssel |
ONIZMVTYFLPDEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[NH+]1CN(C=C1)CC#C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


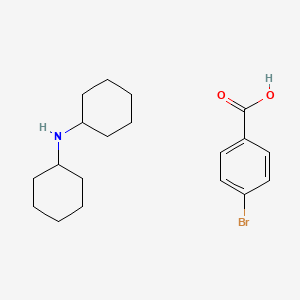
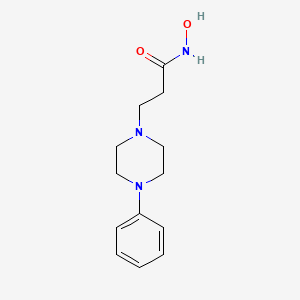
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)


![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
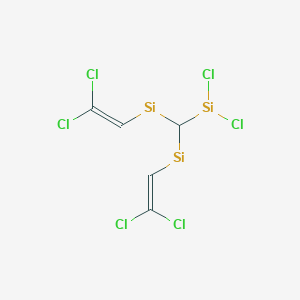
![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)

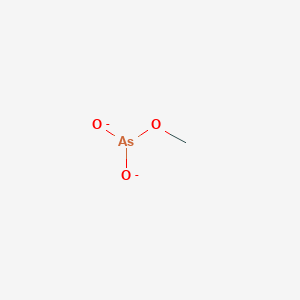
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
